molecular formula C16H16O2S B13068483 (2Z)-3-(4-isopropylphenyl)-2-thien-2-ylacrylic acid

(2Z)-3-(4-isopropylphenyl)-2-thien-2-ylacrylic acid

Cat. No.: B13068483
M. Wt: 272.4 g/mol
InChI Key: DIAZBTMPBZSQON-GXDHUFHOSA-N
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Description

3-[4-(propan-2-yl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid is an organic compound that features a phenyl group substituted with a propan-2-yl group, a thiophene ring, and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(propan-2-yl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(propan-2-yl)benzaldehyde and thiophene-2-carboxylic acid.

    Condensation Reaction: The aldehyde and carboxylic acid are subjected to a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the desired prop-2-enoic acid derivative.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(propan-2-yl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or thiophene rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NaOH, NH₃)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated derivatives, substituted thiophenes

Scientific Research Applications

3-[4-(propan-2-yl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[4-(propan-2-yl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell signaling, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(methyl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid
  • 3-[4-(ethyl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid
  • 3-[4-(tert-butyl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid

Uniqueness

3-[4-(propan-2-yl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H16O2S

Molecular Weight

272.4 g/mol

IUPAC Name

(Z)-3-(4-propan-2-ylphenyl)-2-thiophen-2-ylprop-2-enoic acid

InChI

InChI=1S/C16H16O2S/c1-11(2)13-7-5-12(6-8-13)10-14(16(17)18)15-4-3-9-19-15/h3-11H,1-2H3,(H,17,18)/b14-10+

InChI Key

DIAZBTMPBZSQON-GXDHUFHOSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C(\C2=CC=CS2)/C(=O)O

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C2=CC=CS2)C(=O)O

Origin of Product

United States

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